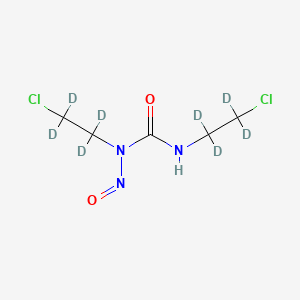
Carmustine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.
Starting Material: Deuterated ethylamine
Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.
Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.
Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.
Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.
化学反应分析
Types of Reactions
Carmustine-d8 undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Carbamoylation: It can also carbamoylate proteins, affecting their function.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.
Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.
Major Products Formed
DNA Cross-links: Inhibition of DNA replication and transcription.
Carbamoylated Proteins: Altered protein function leading to cell death.
科学研究应用
Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.
Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.
Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.
Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.
作用机制
Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.
相似化合物的比较
Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:
Lomustine: Another nitrosourea used in chemotherapy.
Semustine: A nitrosourea with similar alkylating properties.
Streptozocin: A nitrosourea used primarily for pancreatic cancer.
Uniqueness
This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.
属性
分子式 |
C5H9Cl2N3O2 |
|---|---|
分子量 |
222.10 g/mol |
IUPAC 名称 |
1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |
InChI 键 |
DLGOEMSEDOSKAD-SVYQBANQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |
规范 SMILES |
C(CCl)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


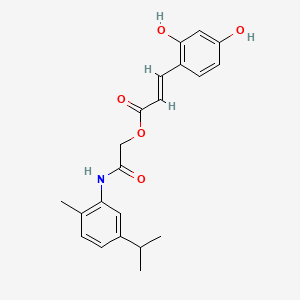
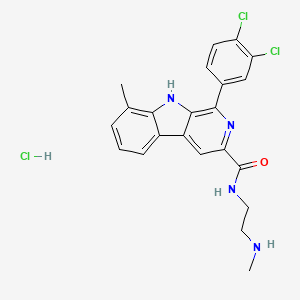
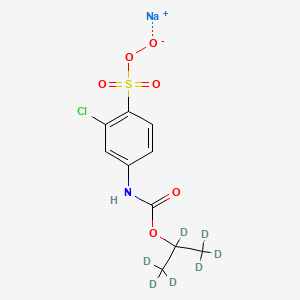
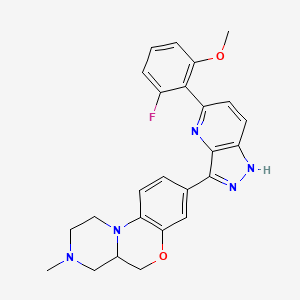
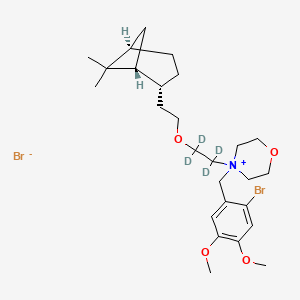
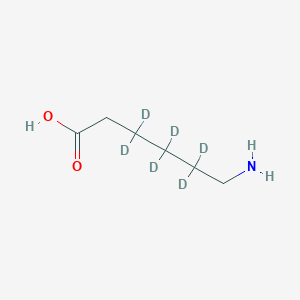
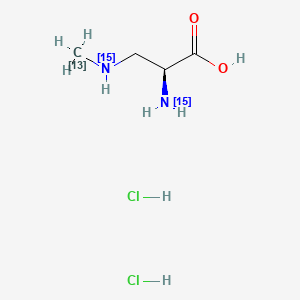
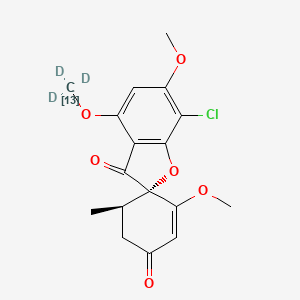
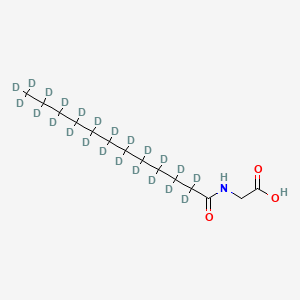
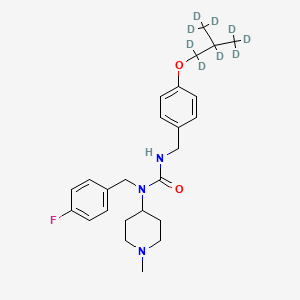
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
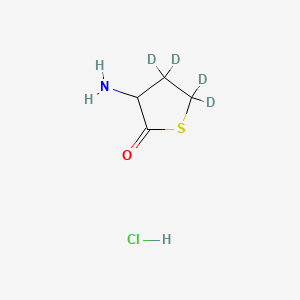
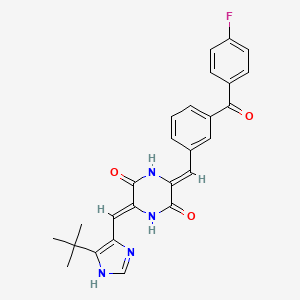
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
